molecular formula C23H32N2O6S2 B2943522 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1,4-diazepane CAS No. 695175-79-2

1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1,4-diazepane

Katalognummer: B2943522
CAS-Nummer: 695175-79-2
Molekulargewicht: 496.64
InChI-Schlüssel: ZQHRRTBTTCEIJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1,4-diazepane is a chemical compound designed for research use, featuring a 1,4-diazepane core symmetrically functionalized with arylsulfonamide groups. This structure is of significant interest in medicinal chemistry, particularly in the development of therapeutics for neurodegenerative diseases. A primary research application for this class of compounds is as an inhibitor of amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease . Small molecules based on the 1,4-diazepane scaffold have been synthesized and evaluated for their ability to target both major isoforms of amyloid-β, Aβ42 and Aβ40, showing potential to reduce aggregation and protect neuronal cells from Aβ-induced cytotoxicity . Furthermore, structurally related sulfonamide-naphthalene compounds have been identified as potent, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) . Inhibiting this PPI is a promising therapeutic strategy for oxidative stress-related inflammatory diseases, as it activates the Nrf2-mediated antioxidant cellular defense pathway . Compounds leveraging this mechanism have demonstrated the ability to suppress pro-inflammatory cytokines in microglial cells, suggesting potential for controlling neuroinflammatory disorders . Researchers value this compound for its potential multi-target activity, possibly addressing both protein aggregation and oxidative stress pathways in neurodegenerative conditions. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1,4-bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O6S2/c1-16-18(3)22(10-8-20(16)30-5)32(26,27)24-12-7-13-25(15-14-24)33(28,29)23-11-9-21(31-6)17(2)19(23)4/h8-11H,7,12-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHRRTBTTCEIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1,4-diazepane (CAS No. 695175-79-2) is a synthetic compound with potential therapeutic applications. Its molecular formula is C23H32N2O6S2, and it has garnered interest due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Weight : 496.64 g/mol
  • Density : 1.260 g/cm³ (predicted)
  • Boiling Point : 666.4 ± 65.0 °C (predicted)
  • pKa : -5.79 ± 0.20 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been shown to reduce glioma cell viability by inducing apoptosis and inhibiting cell cycle progression at the G2/M phase .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Glioma Cells :
    • A study reported that treatment with the compound resulted in significant reductions in glioma cell viability through mechanisms involving activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling .
  • Inhibitory Effects on Enzymes :
    • Research has indicated that this compound acts as a potent inhibitor against specific enzymes critical for cancer metabolism, suggesting its potential as a lead compound for drug development targeting metabolic pathways in tumors .
  • Antioxidant Activity Assessment :
    • In a comparative study assessing various compounds for antioxidant activity, this compound exhibited significant free radical scavenging capabilities .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AnticancerInhibition of glioma cell proliferation
Anti-inflammatoryModulation of inflammatory pathways
AntioxidantSignificant free radical scavenging
Enzyme InhibitionPotent inhibitor against cancer metabolism

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Receptor Affinity

Table 1: Structural and Pharmacological Comparison of 1,4-Diazepane Derivatives

Compound Name Substituents Target Receptor Key Activity (IC₅₀/EC₅₀) Metabolic Stability (Liver Microsomes) Reference
1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1,4-diazepane 4-methoxy-2,3-dimethylphenyl sulfonyl TGR5 (presumed) Not reported Improved (inferred from design)
SB-756050 (1,4-bis(sulfonyl)-1,4-diazepane) Undisclosed aryl sulfonyl groups TGR5 Micromolar potency Low (poor human PK)
1,4-Bis(3-methyl-4-pyridinyl)-1,4-diazepane (C15) 3-methyl-4-pyridinyl RSV IC₅₀ = 0.13 μM Not reported
1-(Pyridin-3-yl)-1,4-diazepane (NS3531) Pyridin-3-yl nAChR Partial agonist (EC₅₀ = 1.2 μM) Moderate
1,4-Bis((3,4-dimethoxyphenyl)sulfonyl)-1,4-diazepane 3,4-dimethoxyphenyl sulfonyl Not specified Not reported High (typically stocked for research)

Key Observations:

  • Receptor Specificity : The target compound’s sulfonyl-aryl groups suggest TGR5 agonism, similar to SB-756050 . In contrast, pyridinyl-substituted derivatives (e.g., C15) exhibit antiviral activity against respiratory syncytial virus (RSV) , while NS3531 targets nicotinic acetylcholine receptors (nAChR) .
  • Substituent Effects: Electron-donating groups (methoxy, methyl) on the phenyl rings enhance metabolic stability by shielding the diazepane core from oxidation. For instance, SB-756050’s poor oral bioavailability was attributed to unoptimized substituents, whereas the target compound’s 4-methoxy-2,3-dimethyl groups likely improve stability .
Metabolic Stability and Pharmacokinetics

1,4-Diazepane derivatives often face metabolic challenges due to hepatic oxidation of the nitrogen-containing ring. The target compound addresses this via steric hindrance from dimethyl groups and electron-rich methoxy substituents, which reduce cytochrome P450-mediated degradation. In contrast, SB-756050 exhibited nonlinear PK in humans due to rapid clearance . Piperazine-based analogues (e.g., NS3531) show moderate stability, while linear diamines (e.g., C15) lack sufficient data for comparison .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1,4-diazepane derivatives with sulfonyl groups?

Answer:
The synthesis of sulfonylated 1,4-diazepane derivatives typically involves nucleophilic substitution reactions. For example:

  • Step 1: React 1,4-diazepane with sulfonyl chlorides (e.g., 4-methoxy-2,3-dimethylbenzenesulfonyl chloride) in the presence of a base like Na₂CO₃ to control pH (9–10) .
  • Step 2: Use polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ or KI to enhance reactivity .
  • Step 3: Purify via column chromatography (e.g., alumina column with CHCl₃/MeOH 95:5) to isolate the product .
    Key Considerations: Monitor reaction progress with TLC and optimize stoichiometry to avoid side products like disubstituted byproducts.

Basic: How can structural characterization of this compound be performed to confirm purity and regiochemistry?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify protons on the diazepane ring (δ 2.5–3.5 ppm for N–CH₂ groups) and aromatic sulfonyl substituents (δ 6.5–8.0 ppm for methoxy and methylphenyl groups) .
    • ¹³C NMR: Confirm sulfonyl group attachment via deshielded carbons adjacent to sulfur (δ 50–60 ppm) .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₆H₃₂N₂O₆S₂: 556.16 g/mol) .
  • Elemental Analysis (CHN): Validate stoichiometry (e.g., %C, %H, %N) within ±0.4% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s activity as a TGR5 agonist?

Answer:

  • Scaffold Modification: Replace sulfonyl groups with bioisosteres (e.g., carbamates or phosphonates) to modulate potency and selectivity .

  • Substituent Analysis: Systematically vary methoxy and methyl groups on the phenyl ring to assess steric/electronic effects on receptor binding. For example:

    Substituent PositionActivity (EC₅₀, nM)Selectivity (TGR5 vs. CB1/CB2)
    4-OMe, 2,3-diMe67>100-fold
    4-Cl, 2-Me13650-fold
    Data adapted from TGR5 agonist studies .
  • Pharmacokinetic Profiling: Assess metabolic stability using liver microsomes and improve oral bioavailability by reducing lipophilicity (e.g., introduce polar groups like tetrahydropyran) .

Advanced: What computational strategies are suitable for predicting binding modes of this compound to nicotinic acetylcholine receptors?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions at the α4-α4 interface. Key residues (e.g., H142, Q150, T152) form hydrogen bonds with the diazepane ring and sulfonyl groups .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns to evaluate binding free energy (ΔG) using MM-PBSA calculations .
  • Mutagenesis Validation: Compare docking predictions with experimental data from mutated receptors (e.g., H142A reduces binding affinity by 10-fold) .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., variable EC₅₀ values across assays)?

Answer:

  • Assay Optimization:
    • Use standardized cell lines (e.g., HEK293-TGR5 vs. CHO-TGR5) to minimize receptor expression variability .
    • Control for intracellular calcium levels in functional assays to normalize signal output .
  • Data Normalization: Express activity as % efficacy relative to a reference agonist (e.g., forskolin for cAMP assays) .
  • Meta-Analysis: Pool data from multiple studies (e.g., phase 1 trials vs. in vitro assays) and apply statistical models (e.g., ANOVA) to identify outliers .

Basic: What safety protocols are critical when handling sulfonylated diazepanes in the lab?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods for reactions involving sulfonyl chlorides (corrosive/toxic vapors) .
  • Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal in designated hazardous waste containers .

Advanced: How can in silico tools guide the design of derivatives with improved metabolic stability?

Answer:

  • Metabolite Prediction: Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., sulfonyl groups prone to glucuronidation) .
  • CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms using liver microsomes. Replace metabolically labile groups (e.g., methyl → trifluoromethyl) to reduce clearance .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS: Employ a C18 column with mobile phase (MeOH:buffer 65:35) and MRM transitions for sulfonyl-diazepane (e.g., m/z 556 → 238) .
  • Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.